molecular formula C11H6Cl2F3N3O B13106125 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine

Katalognummer: B13106125
Molekulargewicht: 324.08 g/mol
InChI-Schlüssel: ZZVLGFNSGNAJJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethoxy groups, which contribute to its unique chemical properties. Pyrimidine derivatives are widely recognized for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or improved chemical properties .

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,6-Dichloro-5-(2-(trifluoromethoxy)phenyl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H6Cl2F3N3O

Molekulargewicht

324.08 g/mol

IUPAC-Name

4,6-dichloro-5-[2-(trifluoromethoxy)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-3-1-2-4-6(5)20-11(14,15)16/h1-4H,(H2,17,18,19)

InChI-Schlüssel

ZZVLGFNSGNAJJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.